Cas no 1704658-66-1 (N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide)
![N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/1704658-66-1x500.png)
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
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- N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
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- インチ: 1S/C13H16N4O3S2/c18-11(7-16-12(19)8-22-13(16)21)15-9-5-14-17(6-9)10-1-3-20-4-2-10/h5-6,10H,1-4,7-8H2,(H,15,18)
- InChIKey: OHMYBGHSZFQHOQ-UHFFFAOYSA-N
- ほほえんだ: S1C(N(C(C1([H])[H])=O)C([H])([H])C(N([H])C1C([H])=NN(C=1[H])C1([H])C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])=O)=S
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
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Life Chemicals | F6448-1878-2mg |
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
1704658-66-1 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
Life Chemicals | F6448-1878-50mg |
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
1704658-66-1 | 90%+ | 50mg |
$160.0 | 2023-05-18 | |
Life Chemicals | F6448-1878-5μmol |
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
1704658-66-1 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
Life Chemicals | F6448-1878-40mg |
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
1704658-66-1 | 90%+ | 40mg |
$140.0 | 2023-05-18 | |
Life Chemicals | F6448-1878-20mg |
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
1704658-66-1 | 90%+ | 20mg |
$99.0 | 2023-05-18 | |
Life Chemicals | F6448-1878-4mg |
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
1704658-66-1 | 90%+ | 4mg |
$66.0 | 2023-05-18 | |
Life Chemicals | F6448-1878-3mg |
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
1704658-66-1 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
Life Chemicals | F6448-1878-5mg |
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
1704658-66-1 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
Life Chemicals | F6448-1878-15mg |
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
1704658-66-1 | 90%+ | 15mg |
$89.0 | 2023-05-18 | |
Life Chemicals | F6448-1878-20μmol |
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
1704658-66-1 | 90%+ | 20μl |
$79.0 | 2023-05-18 |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide 関連文献
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamideに関する追加情報
Professional Introduction to N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide (CAS No. 1704658-66-1)
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1704658-66-1, represents a sophisticated molecular structure that integrates multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and therapeutic applications.
The core structure of this compound features a pyrazole moiety linked to an oxan ring, which is a tetrahydropyran derivative. The pyrazole ring is well-documented for its role in medicinal chemistry due to its ability to engage in hydrogen bonding and metal coordination, properties that are often exploited in the design of bioactive molecules. The presence of the oxan ring introduces an additional layer of complexity, potentially influencing the compound's solubility, metabolic stability, and overall pharmacokinetic profile.
The N-terminal acetamide group and the thiazolidine component at the C-terminal region further enhance the molecular diversity of this compound. The thiazolidine ring is particularly interesting as it is a common scaffold in biologically active molecules, including antibiotics and antiviral agents. The incorporation of a sulfonyl group (4-oxo-2-sulfanylidene) into this framework suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating cellular processes.
In recent years, there has been growing interest in heterocyclic compounds that combine multiple pharmacophoric units for synergistic effects. N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide exemplifies this trend by integrating several functional groups that could collectively enhance its biological activity. This compound's design aligns with current trends in drug discovery, where multifunctional molecules are sought after for their potential to address complex diseases more effectively than single-target agents.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the pyrazole and oxan moieties necessitates careful selection of reagents and catalysts to avoid unwanted side reactions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, may be employed to construct the desired molecular framework efficiently.
Evaluation of the pharmacological properties of N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide has begun in several academic and industrial laboratories. Preliminary studies suggest that this compound exhibits promising activity against various biological targets, including enzymes involved in inflammation and cell proliferation. These findings are particularly intriguing given the increasing recognition of inflammation as a key factor in numerous chronic diseases.
The compound's potential therapeutic applications extend beyond anti-inflammatory effects. Its unique structural features may also make it useful in other therapeutic areas such as oncology and neurology. For instance, the ability of the thiazolidine ring to interact with biological targets suggests potential applications in developing treatments for neurological disorders where modulation of neuronal signaling pathways is crucial.
In conclusion, N-[1-(oxan-4-ylium)
1704658-66-1 (N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide) 関連製品
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